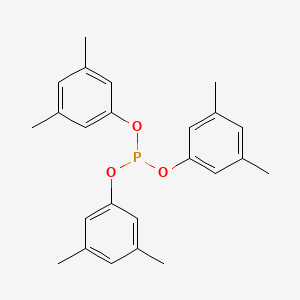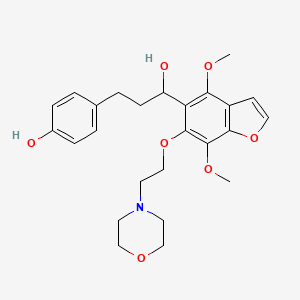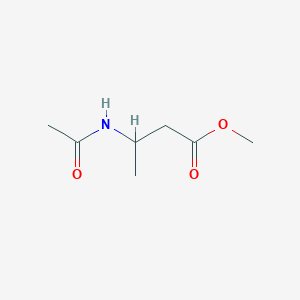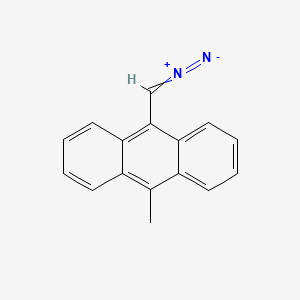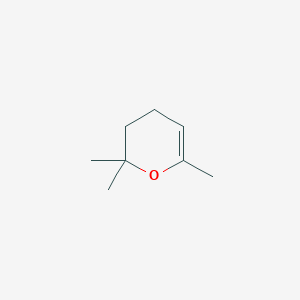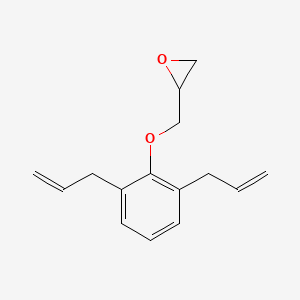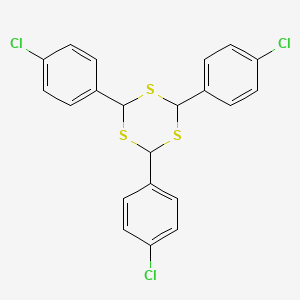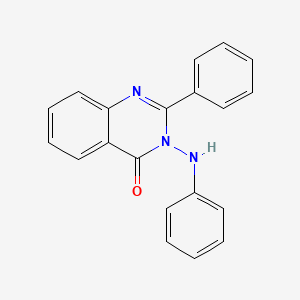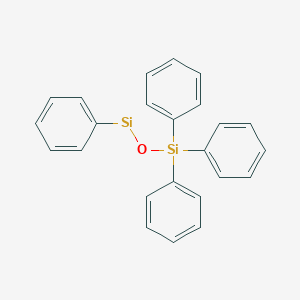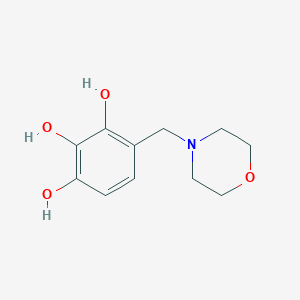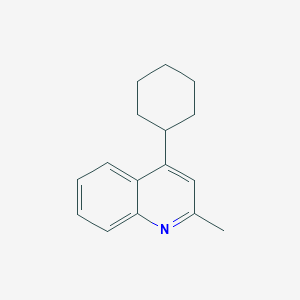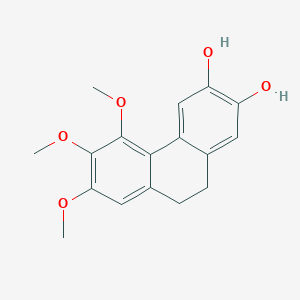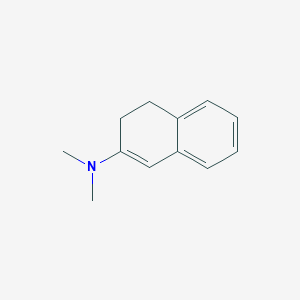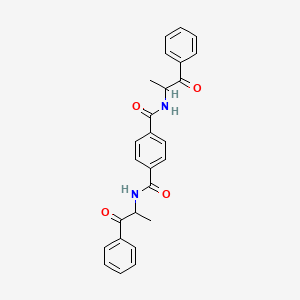
Butyl prop-2-enoate;ethyl prop-2-enoate;oxiran-2-ylmethyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl prop-2-enoate, ethyl prop-2-enoate, and oxiran-2-ylmethyl 2-methylprop-2-enoate are organic compounds that belong to the class of esters. These compounds are commonly used in the production of polymers and copolymers, which have various industrial applications. The combination of these three compounds can result in materials with unique properties, making them valuable in different fields such as coatings, adhesives, and plastics.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl prop-2-enoate: This compound can be synthesized through the esterification of acrylic acid with n-butanol.
Ethyl prop-2-enoate: This compound is prepared by the esterification of acrylic acid with ethanol.
Oxiran-2-ylmethyl 2-methylprop-2-enoate: This compound can be synthesized by the reaction of glycidyl methacrylate with methacrylic acid.
Industrial Production Methods
Industrial production of these compounds often involves continuous processes with optimized reaction conditions to maximize yield and minimize waste. Large-scale reactors and distillation columns are used to ensure efficient separation and purification of the final products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: These compounds can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: These compounds can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Catalysts: Sulfuric acid, base catalysts
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters
Scientific Research Applications
These compounds have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of these compounds depends on their specific application. In polymerization reactions, they act as monomers that undergo radical or ionic polymerization to form long-chain polymers. The molecular targets and pathways involved in these reactions include the formation of free radicals or ionic species that initiate the polymerization process .
Comparison with Similar Compounds
Similar Compounds
Methyl methacrylate: Similar to oxiran-2-ylmethyl 2-methylprop-2-enoate, used in the production of polymethyl methacrylate (PMMA) and other copolymers.
Butyl acrylate: Similar to butyl prop-2-enoate, used in the production of polybutyl acrylate and other copolymers.
Ethyl acrylate: Similar to ethyl prop-2-enoate, used in the production of polyethyl acrylate and other copolymers.
Uniqueness
The combination of butyl prop-2-enoate, ethyl prop-2-enoate, and oxiran-2-ylmethyl 2-methylprop-2-enoate provides unique properties to the resulting polymers, such as improved flexibility, adhesion, and chemical resistance. These properties make them valuable in applications where traditional polymers may not perform as well .
Properties
CAS No. |
41259-37-4 |
|---|---|
Molecular Formula |
C19H30O7 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
butyl prop-2-enoate;ethyl prop-2-enoate;oxiran-2-ylmethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H10O3.C7H12O2.C5H8O2/c1-5(2)7(8)10-4-6-3-9-6;1-3-5-6-9-7(8)4-2;1-3-5(6)7-4-2/h6H,1,3-4H2,2H3;4H,2-3,5-6H2,1H3;3H,1,4H2,2H3 |
InChI Key |
CKZDZSKKRODOAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C=C.CCOC(=O)C=C.CC(=C)C(=O)OCC1CO1 |
Related CAS |
41259-37-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


